![molecular formula C7H8N4S B12935911 {[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile CAS No. 62756-72-3](/img/structure/B12935911.png)
{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile typically involves the reaction of 4-(methylamino)pyrimidine-5-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 50-60°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- **2-((4-Amino)pyrimidin-5-yl)thio)acetonitrile
- **2-((4-(Dimethylamino)pyrimidin-5-yl)thio)acetonitrile
- **2-((4-(Ethylamino)pyrimidin-5-yl)thio)acetonitrile
Uniqueness
2-((4-(Methylamino)pyrimidin-5-yl)thio)acetonitrile is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct biological effects and applications.
属性
CAS 编号 |
62756-72-3 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC 名称 |
2-[4-(methylamino)pyrimidin-5-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C7H8N4S/c1-9-7-6(12-3-2-8)4-10-5-11-7/h4-5H,3H2,1H3,(H,9,10,11) |
InChI 键 |
ZHUWEWYTUUSXRD-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=NC=C1SCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


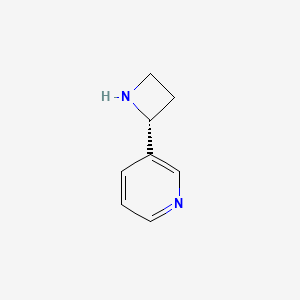
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
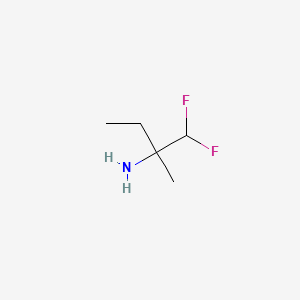

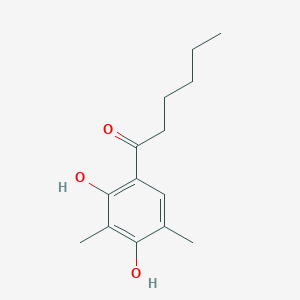
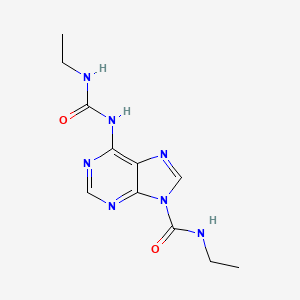
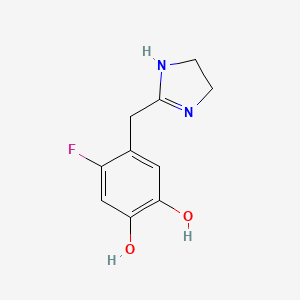
![2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile](/img/structure/B12935882.png)
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)
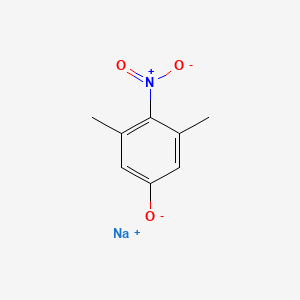
![Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B12935913.png)

